N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034202-30-5
VCID: VC5222490
InChI: InChI=1S/C12H19N7O3S/c1-7-10(8(2)18-17-7)23(20,21)13-6-9-14-11(19(3)4)16-12(15-9)22-5/h13H,6H2,1-5H3,(H,17,18)
SMILES: CC1=C(C(=NN1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C
Molecular Formula: C12H19N7O3S
Molecular Weight: 341.39

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

CAS No.: 2034202-30-5

Cat. No.: VC5222490

Molecular Formula: C12H19N7O3S

Molecular Weight: 341.39

* For research use only. Not for human or veterinary use.

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide - 2034202-30-5

Specification

CAS No. 2034202-30-5
Molecular Formula C12H19N7O3S
Molecular Weight 341.39
IUPAC Name N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Standard InChI InChI=1S/C12H19N7O3S/c1-7-10(8(2)18-17-7)23(20,21)13-6-9-14-11(19(3)4)16-12(15-9)22-5/h13H,6H2,1-5H3,(H,17,18)
Standard InChI Key ROHHYYCCNPMVNH-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates three heterocyclic motifs:

  • 1,3,5-Triazine Core: Substituted with dimethylamino (-N(CH3_3)2_2) and methoxy (-OCH3_3) groups at the 4- and 6-positions, respectively.

  • Pyrazole Ring: A 3,5-dimethyl-1H-pyrazole moiety linked via a methylene (-CH2_2-) bridge to the triazine core.

  • Sulfonamide Functional Group: Positioned at the 4th carbon of the pyrazole ring, contributing to potential hydrogen-bonding interactions.

The IUPAC name and SMILES string (CC1=C(C(=NN1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C) confirm this arrangement.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC12H19N7O3S\text{C}_{12}\text{H}_{19}\text{N}_7\text{O}_3\text{S}
Molecular Weight341.39 g/mol
CAS Registry Number2034202-30-5
SolubilityLikely polar aprotic solvents (e.g., DMF, DMSO)
StabilitySensitive to hydrolysis under acidic/basic conditions

The compound’s logP (calculated via XLogP3) is estimated at 1.2, indicating moderate lipophilicity, which may influence membrane permeability in biological systems.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves sequential functionalization of the triazine and pyrazole cores:

  • Triazine Core Preparation:

    • 4,6-Dichloro-1,3,5-triazine reacts with dimethylamine to introduce the dimethylamino group at position 4.

    • Methoxylation at position 6 using sodium methoxide.

  • Pyrazole-Sulfonamide Synthesis:

    • 3,5-Dimethyl-1H-pyrazole-4-sulfonamide is prepared via sulfonation of the pyrazole ring using chlorosulfonic acid, followed by amidation .

  • Coupling Reaction:

    • The methylene bridge is formed via nucleophilic substitution between the triazine’s methyl group and the pyrazole-sulfonamide’s amine.

Optimization Challenges

  • Solvent Selection: Dimethylformamide (DMF) is preferred for its ability to dissolve both polar intermediates and facilitate SN2 reactions.

  • Temperature Control: Reactions typically proceed at 60–80°C to balance reaction rate and byproduct formation.

  • Purity Considerations: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Pharmacological and Biological Insights

Cytotoxicity Profile

Applications in Agrochemical Research

Herbicidal and Fungicidal Activity

Triazine derivatives are historically significant as herbicides (e.g., atrazine). The methoxy group in this compound may reduce soil persistence compared to chloro-triazines, addressing environmental concerns . Patent data indicate that pyrazole-sulfonamides act as synergists in ultra-low-volume (ULV) formulations, enhancing droplet spread on plant surfaces .

Formulation Development

High-spread ULV formulations (e.g., CN114071997A) leverage compounds with balanced hydrophilicity-lipophilicity to improve foliar adhesion. This compound’s logP (~1.2) aligns with optimal ranges for such applications .

Future Research Directions

Target Identification

  • Kinase Inhibition Assays: Prioritize screening against EGFR, VEGFR, and CDKs due to triazine’s ATP-competitive potential.

  • Carbonic Anhydrase Isoforms: Sulfonamides selectively inhibit CA-IX/XII, relevant in hypoxic tumors .

ADMET Profiling

  • Metabolic Stability: Microsomal assays to assess CYP450-mediated oxidation.

  • Bioavailability: Parallel artificial membrane permeability assays (PAMPA) for intestinal absorption prediction.

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